2-(4-Iodobenzoyl)oxazole
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Overview
Description
2-(4-Iodobenzoyl)oxazole is an organic compound that has garnered significant interest due to its diverse potential applications. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the iodine atom in the benzoyl group further enhances its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodobenzoic acid with an oxazole derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for instance, have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering a more eco-friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodobenzoyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: It can undergo cycloaddition reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the oxazole ring .
Scientific Research Applications
2-(4-Iodobenzoyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme interactions and cellular processes.
Medicine: Its derivatives have shown potential in the development of new therapeutic agents, including anticancer, antibacterial, and antiviral drugs.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The iodine atom in the benzoyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound’s ability to participate in diverse chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Oxazole: The parent compound, oxazole, shares the same five-membered ring structure but lacks the iodine atom in the benzoyl group.
Isoxazole: Isoxazole is a structural isomer of oxazole, with the oxygen and nitrogen atoms positioned differently within the ring.
Benzoxazole: Benzoxazole contains a fused benzene ring, offering different chemical properties and reactivity.
Uniqueness of 2-(4-Iodobenzoyl)oxazole: The presence of the iodine atom in the benzoyl group distinguishes this compound from other oxazole derivatives. This unique feature enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-iodophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMFWVQAKMNIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642083 |
Source
|
Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-87-0 |
Source
|
Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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